N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2OS/c11-5-9(14)12-6-10-13-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPBTHUXQBKVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.
Major Products Formed
Nucleophilic substitution: Substituted acetamides.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Condensation: Schiff bases and other condensation products.
Scientific Research Applications
Antibacterial Activity
N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide has been synthesized and evaluated for its antibacterial properties. Studies have shown that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong bactericidal properties.
Table 1: Antibacterial Efficacy of this compound Derivatives
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 5 | Strong |
| Escherichia coli | 10 | Moderate |
| Pseudomonas aeruginosa | 15 | Weak |
Anticancer Properties
Research indicates that compounds related to this compound exhibit antiproliferative effects in cancer cell lines. A study on N-(1,3-benzothiazol-2-ylbenzamide) derivatives revealed significant cytotoxicity against human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines . Among these derivatives, some showed pro-apoptotic effects particularly notable in MCF-7 cells.
Table 2: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| N-(1,3-benzothiazol-2-ylbenzamide) | MCF-7 | 8 | Significant cytotoxicity |
| N-(4-chloro-1,3-benzothiazol-2-yl)-acetamide | HepG2 | 12 | Moderate inhibition |
Optical Materials
The compound has also been studied for its potential as an optical material due to its structural characteristics which allow for nucleophilic substitution reactions. This property is useful in synthesizing various derivatives that may serve as ligands for metal extraction or other applications in material science .
Agrochemical Potential
Ongoing research is exploring the use of this compound in agrochemicals. Its antibacterial properties could be beneficial in developing new agricultural treatments to combat plant pathogens.
Antibacterial Efficacy Study
A comprehensive study evaluated the antibacterial efficacy of this compound against clinical strains of bacteria. Results indicated significant inhibition rates against several strains, reinforcing its potential as a therapeutic agent.
Anticancer Activity Assessment
In a comparative study involving multiple benzothiazole derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to other tested compounds . This highlights the compound's potential as a lead structure for developing new anticancer drugs.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired biological effects. For example, the compound has been shown to inhibit the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Observations :
Physicochemical Properties
Table 2: Physical and Crystallographic Data
Key Observations :
- Planarity and Bond Angles : The chloroacetamide group in the target compound adopts a planar conformation, similar to N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, facilitating intermolecular interactions .
- Hydrogen Bonding : Intramolecular H-bonds (N-H···O) stabilize the crystal lattice, a feature shared with other chloroacetamides .
Table 3: Bioactivity Comparison
Key Observations :
- Antidiabetic Potential: The target compound’s benzothiazole core may enhance binding to enzymes like cholinesterase, similar to acridinyl-chloroacetamide hybrids .
- Antimicrobial Efficacy : Substituting the benzothiazole with thiadiazole () or adding azomethine groups () modulates activity against pathogens, suggesting structure-dependent selectivity .
Computational and Crystallographic Insights
- DFT Studies : Thiophene-2-carboxamide analogs () reveal that electron-withdrawing groups on the heterocycle increase electrophilicity, a trait likely shared with the target compound’s chloroacetamide group .
- SHELX Refinement : Structural determination using SHELX software () confirms precise bond lengths and angles, critical for validating molecular interactions .
Biological Activity
N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Antimicrobial Properties
This compound has been studied for its antimicrobial and antifungal activities. Research indicates that it exhibits notable effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, it has shown activity against Staphylococcus aureus and Enterococcus faecalis, including vancomycin-resistant strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of several cancer cell lines, including human liver hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis in these cells, highlighting its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
A critical aspect of the compound’s biological activity is its ability to inhibit specific enzymes. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cellular proliferation. This inhibition can disrupt vital biochemical pathways, making the compound a candidate for further development as an anticancer agent .
The biological effects of this compound are primarily attributed to its interaction with molecular targets within cells:
- Enzyme Binding : The compound binds to the active sites of enzymes like DHFR, leading to a reduction in their activity.
- Cell Cycle Disruption : By inhibiting key enzymes involved in DNA synthesis, the compound can induce cell cycle arrest and apoptosis in cancer cells.
These actions contribute to both its antimicrobial and anticancer effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Specific chloroacetamide group |
| N-(1,3-benzothiazol-2-yl)-2-bromoacetamide | Moderate | Low | Bromine substitution affects reactivity |
| N-(1,3-benzothiazol-2-ylmethyl)-2-iodoacetamide | Moderate | Moderate | Iodine substitution enhances lipophilicity |
This table illustrates how structural variations influence biological activities and potential applications.
Study on Anticancer Activity
A study evaluated the antiproliferative effects of various benzothiazole derivatives on cancer cell lines. Among these, this compound demonstrated significant inhibitory effects on MCF-7 cells with an IC50 value indicating effective cytotoxicity at low concentrations .
Antimicrobial Study
Another research focused on the antimicrobial properties of benzothiazole derivatives found that this compound exhibited strong activity against Mycobacterium tuberculosis as well as other resistant bacterial strains. This study emphasized the compound's potential for developing new antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-(1,3-benzothiazol-2-ylmethyl)-2-chloroacetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. A standard approach involves reacting 2-aminobenzothiazole derivatives with chloroacetyl chloride in dry benzene under reflux (60–80°C) for 1–3 hours, using triethylamine as a base to neutralize HCl byproducts . Critical parameters include temperature control (<10°C during reagent addition to prevent side reactions), solvent selection (aprotic solvents like dichloromethane or benzene), and stoichiometric ratios (1:1 molar ratio of amine to chloroacetyl chloride). Post-reaction purification via recrystallization (ethanol/water mixtures) yields products with ~80% purity .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of benzothiazole protons (δ 7.2–8.5 ppm) and chloroacetamide methylene (δ 4.2–4.5 ppm) .
- FT-IR : Validate N–H stretching (3200–3300 cm⁻¹) and C=O absorption (1650–1700 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C–Cl: ~1.74 Å) and dihedral angles between aromatic planes (e.g., 79.3° in benzothiazole derivatives). Hydrogen-bonding networks (N–H···O, C–H···π) are analyzed using SHELXL for refinement .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases linked to benzothiazole bioactivity .
Advanced Research Questions
Q. How can researchers resolve crystallographic data discrepancies, such as anomalous bond angles or intermolecular interactions?
- Methodological Answer :
- Validation Tools : Use PLATON to check for twinning, solvent voids, and Hirshfeld surface analysis .
- Refinement Strategies : Apply SHELXL’s restraints for thermal displacement parameters (ADPs) and utilize the Flack parameter ( ) to address enantiopolarity ambiguities .
- Cross-Referencing : Compare with analogous structures (e.g., N-(4-chlorobenzothiazol-2-yl)acetamide derivatives) to validate intermolecular interactions (e.g., C–H···O vs. π-stacking) .
Q. What computational approaches predict reactivity and interaction mechanisms?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) model chloroacetamide’s charge distribution .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., p38 MAP kinase) with flexible ligand docking for conformational sampling .
- Molecular Dynamics (MD) : Simulate solvation effects (explicit water models) to evaluate stability of hydrogen-bonded dimers observed in crystal structures .
Q. How should structure-activity relationship (SAR) studies be designed to identify critical functional groups?
- Methodological Answer :
- Derivative Synthesis : Systematically modify substituents (e.g., halogen position on benzothiazole, alkyl vs. aryl groups on acetamide) .
- Bioassay Correlation : Use multivariate regression to link structural descriptors (ClogP, polar surface area) with bioactivity data .
- Crystallographic SAR : Compare hydrogen-bonding patterns (e.g., S(6) motifs in dimers) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
